![molecular formula C13H11N3O B017688 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 914918-69-7](/img/structure/B17688.png)
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Overview
Description
Glyburide potassium salt, also known as glibenclamide potassium salt, is a sulfonylurea compound primarily used in the treatment of type 2 diabetes mellitus. It functions by stimulating the release of insulin from pancreatic beta cells, thereby helping to control blood glucose levels. This compound is particularly useful for patients who cannot be managed with first-line therapies such as metformin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyburide potassium salt involves the reaction of glyburide with potassium hydroxide. Glyburide itself is synthesized through a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with cyclohexyl isocyanate and benzenesulfonyl chloride to yield glyburide .
Industrial Production Methods: Industrial production of glyburide potassium salt typically involves large-scale synthesis of glyburide followed by its conversion to the potassium salt form. This conversion is achieved by reacting glyburide with a stoichiometric amount of potassium hydroxide in an appropriate solvent, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Glyburide potassium salt undergoes various chemical reactions, including:
Oxidation: Glyburide can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Glyburide can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Hydroxylated glyburide derivatives.
Reduction: Reduced glyburide derivatives.
Substitution: Substituted glyburide derivatives with modified sulfonylurea groups.
Scientific Research Applications
Glyburide potassium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonylurea chemistry and reactivity.
Biology: Employed in research on insulin secretion and pancreatic beta-cell function.
Medicine: Investigated for its potential in treating other conditions such as acute central nervous system injuries and cardiovascular diseases.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance bioavailability and therapeutic efficacy
Mechanism of Action
Glyburide potassium salt exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion. The primary molecular target is the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channel .
Comparison with Similar Compounds
Glipizide: Another sulfonylurea used to treat type 2 diabetes, but with a shorter duration of action compared to glyburide.
Glimepiride: A third-generation sulfonylurea with a longer duration of action and a lower risk of hypoglycemia.
Tolbutamide: A first-generation sulfonylurea with a shorter half-life and less potency compared to glyburide.
Uniqueness of Glyburide Potassium Salt: Glyburide potassium salt is unique due to its high potency and long duration of action. It is also known for its ability to form stable complexes with various excipients, enhancing its solubility and bioavailability. Additionally, glyburide has been shown to have cardioprotective effects in certain conditions, which is not commonly observed with other sulfonylureas .
Properties
IUPAC Name |
1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYMCBRGMDRAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399990 | |
Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120889-04-5 | |
Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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